4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol is a heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including kinase inhibition and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclic ketones under acidic conditions to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazole rings .
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol involves the inhibition of specific kinases such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β). These kinases are responsible for the phosphorylation of tumor suppressor proteins, and their inhibition can prevent the deactivation of these proteins, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene: Similar structure but with a thiophene ring instead of a thiazole ring.
4,5,6,7-Tetrahydrobenzo[d]isoxazole: Contains an isoxazole ring instead of a thiazole ring.
4,5,6,7-Tetrahydrobenzo[d]imidazole: Features an imidazole ring in place of the thiazole ring.
Uniqueness
4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol is unique due to its specific inhibition of CK2 and GSK3β, which are crucial in the regulation of tumor suppressor proteins. This specificity makes it a promising candidate for targeted anticancer therapies .
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C7H9NOS/c9-6-3-1-2-5-7(6)10-4-8-5/h4,6,9H,1-3H2 |
InChI Key |
RPPWDWJAMDYUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.